Cycloeucalenone Outperforms 31-Norcyclolaudenone as a Dual α-Glucosidase and α-Amylase Inhibitor
In a head-to-head comparison of four banana peel triterpenes, cycloeucalenone (CE-one) inhibited α-glucosidase with an IC₅₀ of 31.83 ± 2.46 μM, versus 38.85 ± 1.54 μM for 31-norcyclolaudenone (isoCE-one), representing a 18.1% greater potency. Against α-amylase, cycloeucalenone achieved an IC₅₀ of 20.33 ± 0.59 μM compared with 27.63 ± 0.83 μM for 31-norcyclolaudenone, a 26.4% improvement [1]. The alcohol analogs cycloeucalenol and its isomer showed insufficient inhibition to calculate IC₅₀ values, confirming that the C-3 ketone is an essential pharmacophoric element [1]. Cycloeucalenone also exhibited a parabolic mixed-type inhibition mechanism against α-glucosidase with a Ki of 73.86 μM [1]. The clinical reference drug acarbose showed an IC₅₀ of 295.43 ± 4.13 μM against α-glucosidase, making cycloeucalenone approximately 9.3-fold more potent in this assay [1].
| Evidence Dimension | Inhibitory potency against α-glucosidase and α-amylase |
|---|---|
| Target Compound Data | α-Glucosidase IC₅₀ = 31.83 ± 2.46 μM; α-Amylase IC₅₀ = 20.33 ± 0.59 μM; Ki (α-glucosidase) = 73.86 μM (parabolic mixed-type) |
| Comparator Or Baseline | 31-norcyclolaudenone: α-Glucosidase IC₅₀ = 38.85 ± 1.54 μM, α-Amylase IC₅₀ = 27.63 ± 0.83 μM; Cycloeucalenol: IC₅₀ not estimable (insufficient inhibition); Acarbose: α-Glucosidase IC₅₀ = 295.43 ± 4.13 μM, α-Amylase IC₅₀ = 10.27 ± 1.16 μM |
| Quantified Difference | Cycloeucalenone vs. 31-norcyclolaudenone: 18.1% lower IC₅₀ for α-glucosidase, 26.4% lower for α-amylase; vs. cycloeucalenol: qualitative (active vs. inactive); vs. acarbose: 9.3-fold more potent against α-glucosidase, but 2.0-fold less potent against α-amylase |
| Conditions | In vitro enzyme inhibition assay; n = 3; data expressed as mean ± SD; significant differences at P < 0.05 indicated by different superscript letters |
Why This Matters
For researchers developing antidiabetic leads, cycloeucalenone offers a dual-target profile with a defined binding mechanism (Ki) and superiority over its closest natural analog, enabling SAR studies around the 4α-methyl group and C-3 ketone.
- [1] Major triterpenes, cycloeucalenone and 31-norcyclolaudenone as inhibitors against both α-glucosidase and α-amylase in banana peel. Int J Food Sci Technol. 2021;56(7):3477-3485. View Source
